![molecular formula C25H16N2O4 B14086380 9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione is a complex organic compound featuring a unique tetracyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Méthodes De Préparation
The synthesis of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione can be achieved through several synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, often requiring electron-donating groups.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Applications De Recherche Scientifique
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Industry: The compound is used in the development of pharmaceuticals and other biologically relevant molecules.
Mécanisme D'action
The mechanism of action of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to its therapeutic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione stands out due to its unique tetracyclic structure, which imparts distinct biological activities and therapeutic potentials.
Propriétés
Formule moléculaire |
C25H16N2O4 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C25H16N2O4/c1-14-13-19(26-31-14)27-21(16-8-3-2-4-9-16)20-22(28)18-12-11-15-7-5-6-10-17(15)23(18)30-24(20)25(27)29/h2-13,21H,1H3 |
Clé InChI |
LYZFHLBDDQBFPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



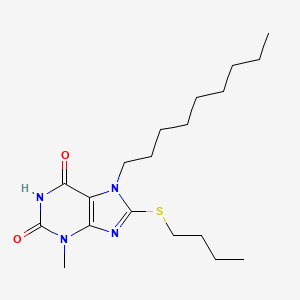
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
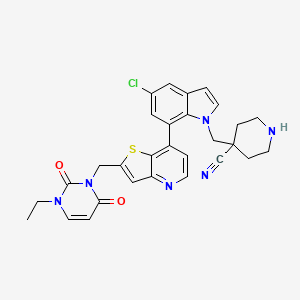
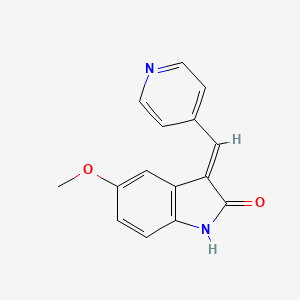
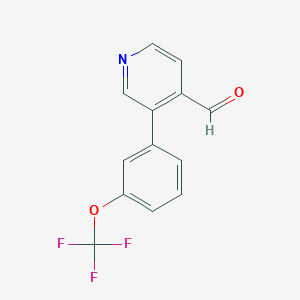
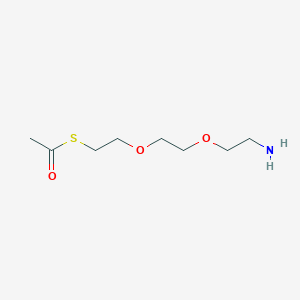
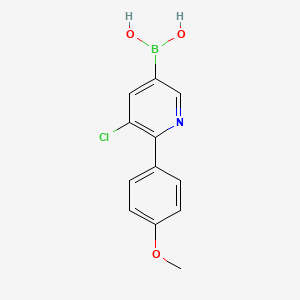
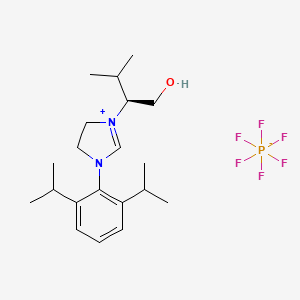
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
